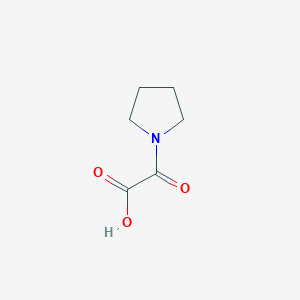

Oxo(pyrrolidin-1-yl)acetic acid

説明

BenchChem offers high-quality Oxo(pyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxo(pyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-oxo-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-1-2-4-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXACIJWOAVQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389927 | |

| Record name | Oxo-pyrrolidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49791-37-9 | |

| Record name | Oxo-pyrrolidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-(2-Oxopyrrolidin-1-yl)acetic Acid: A Key Derivative of Piracetam

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-oxopyrrolidin-1-yl)acetic acid, a molecule of significant interest due to its close structural relationship to the well-known nootropic agent, piracetam. This document will delve into its chemical identity, synthesis, and analytical characterization, while also exploring its potential biological significance and providing a roadmap for future research.

Introduction: Defining the Molecule of Interest

Initially, it is crucial to clarify the precise chemical identity of the topic. While "Oxo(pyrrolidin-1-yl)acetic acid" can be ambiguous, the specific derivative of piracetam is correctly identified by its IUPAC name: 2-(2-Oxopyrrolidin-1-yl)acetic acid . This compound is recognized as a potential metabolite and a known impurity of piracetam.[1] Its structure is characterized by a pyrrolidinone ring attached to an acetic acid moiety.

| Property | Value | Source |

| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)acetic acid | [2] |

| CAS Number | 53934-76-2 | [1] |

| Molecular Formula | C6H9NO3 | [3] |

| Molecular Weight | 143.14 g/mol | [3] |

| Melting Point | 143℃ (in benzene) | [4] |

| Boiling Point | 379.1±25.0 °C (Predicted) | [4] |

| Density | 1.319±0.06 g/cm3 (Predicted) | [4] |

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of 2-(2-oxopyrrolidin-1-yl)acetic acid is a critical step for its detailed study. A common laboratory-scale synthesis involves the hydrolysis of the corresponding amide, piracetam, or through synthetic routes utilizing pyrrolidin-2-one as a starting material.

Synthesis Protocol: A Step-by-Step Guide

A documented method for the synthesis of 2-(2-oxopyrrolidin-1-yl)acetic acid involves the deprotection of a benzyl ester precursor.[5]

Objective: To synthesize 2-(2-oxopyrrolidin-1-yl)acetic acid via catalytic hydrogenation of benzyl (2-oxopyrrolidin-1-yl)acetate.

Materials:

-

Benzyl (2-oxopyrrolidin-1-yl)acetate

-

Methanol (MeOH)

-

10 wt% Palladium on carbon (Pd/C) catalyst

-

Diatomaceous earth

-

Hydrogen gas (H2)

-

Standard laboratory glassware, filtration apparatus, and a rotary evaporator

Procedure:

-

Dissolve benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 mmol) in methanol (5 mL) at room temperature (23 °C).

-

Add 10 wt% Pd/C catalyst (100 mg) to the solution.

-

Deoxygenate the reaction mixture using a vacuum pump.

-

Introduce a hydrogen atmosphere, typically using a hydrogen-filled balloon.

-

Allow the reaction to proceed for 3 hours with appropriate stirring.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the diatomaceous earth pad with an ample amount of methanol (100 mL) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the final product, 2-(2-oxopyrrolidin-1-yl)acetic acid.

Expected Yield: Approximately 100%.[5]

Analytical Characterization

The purity and identity of the synthesized 2-(2-oxopyrrolidin-1-yl)acetic acid should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%).[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton and Carbon-13 NMR spectra consistent with the chemical structure of 2-(2-oxopyrrolidin-1-yl)acetic acid. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (143.14 g/mol ).[3] |

Biological Significance and Potential Mechanism of Action

While direct pharmacological studies on 2-(2-oxopyrrolidin-1-yl)acetic acid are limited, its structural similarity to piracetam allows for informed hypotheses regarding its potential biological activities.

The Piracetam Paradigm: A Framework for Understanding

Piracetam, the parent compound, is a nootropic agent with a multifaceted mechanism of action.[7] It is believed to enhance cognitive function through various pathways:

-

Modulation of Neurotransmitter Systems: Piracetam has been shown to influence both the cholinergic and glutamatergic systems, which are crucial for learning and memory.[7][8] It may increase the density of acetylcholine receptors, thereby improving the efficiency of cholinergic neurotransmission.[8]

-

Enhancement of Membrane Fluidity: Piracetam is thought to interact with the polar headgroups of phospholipids in cell membranes, restoring membrane fluidity.[9][10] This can lead to improved function of membrane-bound proteins such as receptors and ion channels.

-

Neuroprotective Effects: Piracetam exhibits neuroprotective properties, potentially by enhancing brain metabolism and energy utilization.[11][12]

Given that 2-(2-oxopyrrolidin-1-yl)acetic acid retains the core 2-oxopyrrolidine ring structure, it is plausible that it may share some of these mechanisms of action.

A Potential Role in Cholinergic Transmission

A study on a structurally related compound, MKC-231 (2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)acetoamide), demonstrated a significant increase in high-affinity choline uptake (HACU) in the hippocampus of rats with induced memory impairment.[13] This suggests that the 2-(2-oxopyrrolidin-1-yl)acetyl moiety may be a key pharmacophore for enhancing cholinergic neurotransmission.

As a Metabolite of Piracetam

While some sources state that piracetam is excreted largely unchanged, other studies suggest the possibility of non-renal elimination pathways, which could involve metabolism.[14][15] The hydrolysis of the amide group of piracetam would yield 2-(2-oxopyrrolidin-1-yl)acetic acid. Therefore, understanding the biological activity of this compound is crucial for a complete pharmacokinetic and pharmacodynamic profile of piracetam.

Proposed Experimental Workflows for Further Investigation

To elucidate the pharmacological profile of 2-(2-oxopyrrolidin-1-yl)acetic acid, a series of in vitro and in vivo studies are recommended.

In Vitro Assays

Objective: To determine the direct effects of 2-(2-oxopyrrolidin-1-yl)acetic acid on neuronal cells and key molecular targets.

Experimental Protocols:

-

Neurotransmitter Receptor Binding Assays:

-

Utilize commercially available receptor binding assay kits for key neurotransmitter receptors implicated in cognition, such as muscarinic acetylcholine receptors (M1, M2, etc.) and glutamate receptors (AMPA, NMDA).

-

Prepare serial dilutions of 2-(2-oxopyrrolidin-1-yl)acetic acid and a positive control (e.g., atropine for muscarinic receptors, NBQX for AMPA receptors).

-

Incubate the compounds with membrane preparations expressing the target receptors and a radiolabeled ligand.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

High-Affinity Choline Uptake (HACU) Assay:

-

Prepare synaptosomal fractions from rodent hippocampus.

-

Pre-incubate the synaptosomes with varying concentrations of 2-(2-oxopyrrolidin-1-yl)acetic acid or a known HACU inhibitor (e.g., hemicholinium-3).

-

Initiate choline uptake by adding radiolabeled choline ([³H]choline).

-

Terminate the uptake after a short incubation period and measure the incorporated radioactivity.

-

Calculate the effect of the compound on choline uptake.

-

-

Neuroprotection Assays:

-

Culture primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Induce neurotoxicity using agents such as glutamate, hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptides.

-

Co-incubate the cells with the neurotoxin and different concentrations of 2-(2-oxopyrrolidin-1-yl)acetic acid.

-

Assess cell viability using assays such as MTT or LDH release.

-

In Vivo Studies

Objective: To evaluate the cognitive-enhancing and neuroprotective effects of 2-(2-oxopyrrolidin-1-yl)acetic acid in animal models.

Experimental Protocols:

-

Cognitive Enhancement Models:

-

Utilize established behavioral paradigms in rodents, such as the Morris water maze, passive avoidance test, or novel object recognition test.

-

Administer 2-(2-oxopyrrolidin-1-yl)acetic acid at various doses via an appropriate route (e.g., intraperitoneal or oral gavage).

-

Assess learning and memory performance compared to vehicle-treated and positive control (e.g., piracetam) groups.

-

-

Models of Cognitive Impairment:

-

Induce cognitive deficits in rodents using pharmacological agents like scopolamine (a muscarinic antagonist) or by creating models of neurodegeneration.

-

Treat the animals with 2-(2-oxopyrrolidin-1-yl)acetic acid before or after the induction of cognitive impairment.

-

Evaluate the compound's ability to ameliorate the observed deficits in the behavioral tasks mentioned above.

-

-

Pharmacokinetic Analysis:

-

Administer a single dose of 2-(2-oxopyrrolidin-1-yl)acetic acid to rodents.

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS) to determine key pharmacokinetic parameters such as half-life, Cmax, and AUC.

-

Conclusion and Future Directions

2-(2-Oxopyrrolidin-1-yl)acetic acid represents an under-investigated molecule with the potential to contribute to our understanding of the nootropic effects of the racetam family. Its structural similarity to piracetam and its identity as a potential metabolite warrant a thorough investigation of its own pharmacological profile. The experimental workflows outlined in this guide provide a clear path for researchers to elucidate its mechanism of action and to assess its potential as a cognitive enhancer or neuroprotective agent. Future research should focus on comparative studies with piracetam to discern the specific contributions of the amide versus the carboxylic acid moiety to the overall activity of these compounds.

References

-

Brancale, A., & Lister, T. (2012). Piracetam-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis. Journal of Pharmaceutical and Biomedical Analysis, 66, 124-129. [Link]

-

Malik, S., & Taliyan, R. (2017). Influence of piracetam and oxiracetam on the content of high-energy phosphates and morphometry of astrocytes in vitro. Neuroscience Letters, 642, 149-155. [Link]

-

(2-OXOPYRROLIDIN-1-YL)ACETIC ACID. (n.d.). In ChemBK. Retrieved from [Link]

-

2-(2-Oxopiperidin-1-yl)acetic acid. (n.d.). In PubChem. Retrieved from [Link]

-

What is the mechanism of Piracetam? (2024, July 17). In Patsnap Synapse. Retrieved from [Link]

-

Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination. (n.d.). In Semantic Scholar. Retrieved from [Link]

-

PIRACETAM ñ AN OLD DRUG WITH NOVEL PROPERTIES? (n.d.). Retrieved from [Link]

-

Pharmacokinetics of Piracetam: A Study on the Bioavailability With Special Regard to Renal and Non-Renal Elimination. (1995). International Journal of Clinical Pharmacology and Therapeutics, 33(5), 263-269. [Link]

-

Piracetam: A Review of Pharmacological Properties and Clinical Uses. (2005). CNS Drug Reviews, 11(2), 169-182. [Link]

-

Piracetam. (n.d.). In Wikipedia. Retrieved from [Link]

-

Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (2021). Pharmacia, 68(3), 643-651. [Link]

-

(2-OXOPYRROLIDIN-1-YL)ACETIC ACID(CAS# 53934-76-2 ). (n.d.). In angenechemical.com. Retrieved from [Link]

-

The ethanol metabolite acetic acid activates mouse nucleus accumbens shell medium spiny neurons. (2019). Journal of Neurophysiology, 122(5), 2056-2064. [Link]

-

Piracetam. (n.d.). In PubChem. Retrieved from [Link]

-

Physiological acetic acid concentrations from ethanol metabolism stimulate accumbens shell medium spiny neurons via NMDAR activation in a sex-dependent manner. (2022). Scientific Reports, 12, 1835. [Link]

- Novel piracetam synthetic method. (2012).

-

Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats. (1995). Arzneimittelforschung, 45(11), 1163-1167. [Link]

-

CAS No : 53934-76-2 | Product Name : Piracetam - Impurity D | Chemical Name : (2-Oxopyrrolidin-1-yl)acetic Acid. (n.d.). In Pharmaffiliates. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. (2-OXOPYRROLIDIN-1-YL)ACETIC ACID CAS#: 53934-76-2 [m.chemicalbook.com]

- 6. (2-Oxopyrrolidin-1-yl)acetic Acid | LGC Standards [lgcstandards.com]

- 7. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 9. Piracetam-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Influence of piracetam and oxiracetam on the content of high-energy phosphates and morphometry of astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piracetam - Wikipedia [en.wikipedia.org]

- 13. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 15. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of Oxo(pyrrolidin-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxo(pyrrolidin-1-yl)acetic acid, also known as 2-(2-oxopyrrolidin-1-yl)acetic acid, is a heterocyclic organic compound with significant relevance in pharmaceutical research and development.[1] Structurally, it features a five-membered lactam ring (pyrrolidinone) N-substituted with an acetic acid moiety. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is a known impurity in the production of Piracetam, a nootropic drug.[2] A thorough understanding of its spectroscopic and synthetic characteristics is therefore crucial for process optimization, quality control, and the development of novel chemical entities. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of oxo(pyrrolidin-1-yl)acetic acid, alongside a detailed synthetic protocol.

Molecular Structure and Properties

The fundamental properties of oxo(pyrrolidin-1-yl)acetic acid are summarized in the table below. These parameters are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 53934-76-2 | [1] |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Melting Point | 143°C | ChemicalBook |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)acetic acid | [1] |

digraph "Oxo(pyrrolidin-1-yl)acetic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-0.8,-0.8!"]; C3 [label="C", pos="-0.8,-2.3!"]; C4 [label="C", pos="0.8,-2.3!"]; C5 [label="C", pos="0.8,-0.8!"]; O1 [label="O", pos="-1.6,-0.2!"]; C6 [label="C", pos="0,1.5!"]; O2 [label="O", pos="-0.8,2.3!"]; O3 [label="OH", pos="0.8,2.3!"]; H1[label="H", pos="-1.4,-2.8!"]; H2[label="H", pos="-0.2,-2.8!"]; H3[label="H", pos="1.4,-2.8!"]; H4[label="H", pos="1.4,-0.2!"]; H5[label="H", pos="-0.5,1.8!"]; H6[label="H", pos="0.5,1.8!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C2 -- O1 [style=double]; N1 -- C6; C6 -- O2 [style=double]; C6 -- O3; }

Caption: 2D structure of Oxo(pyrrolidin-1-yl)acetic acid.

Spectroscopic Characterization

The unique structural features of oxo(pyrrolidin-1-yl)acetic acid give rise to a distinct spectroscopic fingerprint. The following sections detail the expected and reported data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, experimentally verified spectrum for oxo(pyrrolidin-1-yl)acetic acid is not readily accessible, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the pyrrolidinone ring and the acetic acid moiety.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~3.9 | Singlet | 2H | N-CH₂-COOH |

| ~3.4 | Triplet | 2H | -N-CH₂-CH₂- |

| ~2.4 | Triplet | 2H | -CH₂-C=O |

| ~2.0 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. PubChem indicates the availability of a ¹³C NMR spectrum on SpectraBase.[1] The expected chemical shifts are as follows:

| Chemical Shift (ppm) | Assignment |

| ~175 | -C =O (amide) |

| ~170 | -C OOH (acid) |

| ~48 | -N-C H₂-COOH |

| ~45 | -N-C H₂-CH₂- |

| ~30 | -C H₂-C=O |

| ~18 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A study by M. Blanco et al. in the Journal of Pharmaceutical and Biomedical Analysis outlines a Fourier transform infrared (FTIR) spectrophotometric method for the determination of oxo(pyrrolidin-1-yl)acetic acid as an impurity in Piracetam. This indicates that the compound has characteristic absorption bands that allow for its identification and quantification.

The expected characteristic IR absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1750 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (amide, lactam) |

| ~1200 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. GC-MS data for oxo(pyrrolidin-1-yl)acetic acid is available on PubChem.[1]

GC-MS Data

-

Molecular Ion (M⁺): m/z = 143

-

Major Fragments:

-

m/z = 98

-

m/z = 70

-

m/z = 42

-

m/z = 41

-

Synthesis Protocol

A reliable method for the synthesis of oxo(pyrrolidin-1-yl)acetic acid involves the catalytic hydrogenation of benzyl (2-oxopyrrolidin-1-yl)acetate.[4] This procedure is advantageous due to its high yield and relatively clean reaction profile.

Caption: Synthetic workflow for Oxo(pyrrolidin-1-yl)acetic acid.

Step-by-Step Methodology

-

Dissolution: Dissolve benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 mmol, 233 mg) in methanol (5 mL) at room temperature (23°C).[4]

-

Catalyst Addition: Add 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) to the solution.[4]

-

Degassing: Deoxygenate the reaction mixture using a vacuum pump.[4]

-

Hydrogenation: Introduce a hydrogen atmosphere to the reaction vessel (e.g., using a hydrogen-filled balloon) and stir the mixture for 3 hours.[4]

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[4]

-

Washing: Wash the diatomaceous earth pad with additional methanol (100 mL) to ensure complete recovery of the product.[4]

-

Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the final product, oxo(pyrrolidin-1-yl)acetic acid. The reported yield for this method is quantitative (100%, 143 mg).[4]

Conclusion

This technical guide has provided a detailed overview of the spectroscopic and synthetic aspects of oxo(pyrrolidin-1-yl)acetic acid. The compiled data on its NMR, IR, and MS characteristics serve as a valuable reference for its identification and quality assessment. Furthermore, the outlined synthetic protocol offers a high-yield and straightforward method for its preparation in a laboratory setting. For researchers and professionals in the field of drug development, a solid understanding of these fundamental properties is essential for advancing research and ensuring the quality of pharmaceutical products.

References

-

China factory supplly (2-oxopyrrolidin-1-yl)acetic acid CAS 53934-76-2 with high purity - Autech Industry Co., Limited. Available at: [Link]

-

2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem. Available at: [Link]

-

(2-OXOPYRROLIDIN-1-YL)ACETIC ACID(CAS# 53934-76-2 ) - Angene. Available at: [Link]

-

(PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides - ResearchGate. Available at: [Link]

-

2-(2-oxopyrrolidin-1-yl)acetic acid (C6H9NO3) - PubChemLite. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

-

Determination of possible impurities in piracetam using FTIR spectroscopy - PubMed. Available at: [Link]

Sources

- 1. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of possible impurities in piracetam using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myuchem.com [myuchem.com]

- 4. (2-OXOPYRROLIDIN-1-YL)ACETIC ACID CAS#: 53934-76-2 [m.chemicalbook.com]

Technical Whitepaper: Physicochemical Profiling of 2-Oxo-1-pyrrolidineacetic Acid

[1][2][3]

Executive Summary

2-Oxo-1-pyrrolidineacetic acid (CAS 53934-76-2), commonly identified as Piracetam Acid or Piracetam Impurity A (EP/USP), represents the primary hydrolysis product of the nootropic agent Piracetam.[1][2][3] In drug development, this compound serves two critical roles: as a reference standard for impurity profiling in Quality Control (QC) and as a structural scaffold for the design of novel racetam derivatives (e.g., prodrugs via esterification).[1][2][3]

This guide provides a comprehensive technical analysis of its physicochemical behavior.[2][3] Unlike its parent amide (Piracetam), the acid exhibits pH-dependent solubility and distinct stability challenges related to the carboxylic acid moiety.[1][2][3] This document details the causality behind its solubility profile, degradation pathways, and validated protocols for its characterization.[2][3]

Molecular Architecture & Physicochemical Baseline[2][3]

To predict solubility and stability, one must first understand the electronic environment of the molecule.[2][3] The structure consists of a γ-lactam (2-pyrrolidone) ring N-substituted with an acetic acid group.[1][2][3]

| Property | Value / Description | Technical Insight |

| CAS Number | 53934-76-2 | Unique identifier.[1][2][3][4] |

| Molecular Formula | C₆H₉NO₃ | MW: 143.14 g/mol .[2][3] |

| pKa (Acidic) | ~3.6 – 3.8 (Predicted) | The electron-withdrawing lactam nitrogen increases acidity relative to acetic acid (pKa 4.76), making it similar to N-acetylglycine.[1][2][3] |

| LogP | -0.6 (Experimental/Calc) | Highly hydrophilic.[1][2][3] Partitioning favors the aqueous phase significantly.[2][3] |

| H-Bond Donors | 1 (Carboxylic -OH) | Capable of strong intermolecular H-bonding in solid state.[1][2][3] |

| H-Bond Acceptors | 3 (Lactam C=O, Acid C=O, -O-) | High water solubility potential via dipole interactions.[1][2][3] |

Solubility Profile

The solubility of 2-oxo-1-pyrrolidineacetic acid is governed by the Henderson-Hasselbalch equation .[1][2][3] As a weak acid, its solubility is intrinsic (

Aqueous Solubility & pH Dependence[2][3]

-

Low pH (pH < 2): The molecule exists in its unionized form (

).[1][2][3] Solubility is driven by the polarity of the lactam ring and the carboxylic acid hydrogen bonding.[2][3] It is moderately soluble but can precipitate from concentrated solutions.[2][3] -

High pH (pH > 5): The molecule exists as the carboxylate anion (

).[1][2][3] Solubility becomes effectively infinite (miscible) in water due to ion-dipole interactions.[1][2][3]

Organic Solvent Compatibility

The polarity of the lactam ring restricts solubility in non-polar solvents.[2][3]

Visualization: pH-Dependent Solubility Logic

Figure 1: The solubility switch.[1][2][3] At pH > 4, the compound exists as a highly soluble salt.[2][3] At pH < 3, it is a less soluble free acid, useful for isolation via crystallization.[1]

Stability & Degradation Pathways[2][3][5]

Understanding stability is crucial for handling Piracetam Acid as an impurity standard.[2][3] It is generally more stable than Piracetam regarding hydrolysis (since the amide is already hydrolyzed), but the lactam ring remains a point of vulnerability.[1][2][3]

Degradation Mechanisms[2][3]

-

Formation (Precursor Degradation): Piracetam hydrolyzes to 2-oxo-1-pyrrolidineacetic acid.[1][2][3] This is the primary pathway seen in Piracetam shelf-life studies.[1][2][3]

-

Lactam Ring Opening (Deep Degradation): Under strong basic conditions (pH > 12) or strong acidic conditions (6M HCl, Heat), the internal amide bond (lactam) hydrolyzes to form 4-amino-N-(carboxymethyl)butanoic acid (a GABA derivative).[1][2][3]

-

Decarboxylation: Unlikely under standard storage, but possible under extreme thermal stress (>200°C), potentially releasing CO₂ and 2-pyrrolidone.[2][3]

Stability Visualization[2][3]

Figure 2: The degradation cascade. 2-oxo-1-pyrrolidineacetic acid is the stable intermediate between the drug and total structural breakdown.[1][2][3]

Analytical Methodologies

To quantify this compound, Reverse Phase HPLC (RP-HPLC) is the gold standard.[1][2][3] However, due to its high polarity and lack of strong chromophores, specific conditions are required.[2][3]

HPLC Protocol (Self-Validating System)

Challenge: The acid is very polar and elutes near the void volume (dead time) in standard C18 methods, causing poor resolution from solvent fronts. Solution: Use "Ion Suppression" or "Ion Pairing."[2][3]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (End-capped) or C8 | Standard stationary phase. Use "Aqua" or "Polar-embedded" columns for better retention of polar acids.[1][2][3] |

| Mobile Phase A | 0.1% Phosphoric Acid or 10mM Phosphate Buffer (pH 2.[2][3]5) | Critical: Low pH suppresses ionization (keeps it as HA), increasing retention on the hydrophobic column.[1][2][3] |

| Mobile Phase B | Acetonitrile | Standard organic modifier.[2][3] |

| Detection | UV @ 205-210 nm | The molecule lacks conjugation; detection relies on the carbonyl absorption.[2][3] High purity solvents are required to minimize background noise.[2][3] |

| Flow Rate | 1.0 mL/min | Standard.[2][3] |

Experimental Workflow: Determination of Impurity A in Piracetam

Experimental Protocols

Protocol A: Forced Degradation Study (Validation of Stability)

Objective: Confirm the retention time of the acid by generating it in situ from Piracetam.[2][3]

-

Acid Hydrolysis:

-

Base Hydrolysis:

Protocol B: Solubility Limit Determination (Shake-Flask Method)

References

-

European Pharmacopoeia (Ph.[2][3] Eur.) . Piracetam Monograph: Impurity A. (Defines 2-oxo-1-pyrrolidineacetic acid as the primary impurity).[1][2][3]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107994, 2-(2-Oxopyrrolidin-1-yl)acetic acid.

-

Gouliaev, A. H., & Senning, A. (1994) . Piracetam and other structurally related nootropics.[2][3][7][8] Brain Research Reviews, 19(2), 180-222.[1][2][3] (Discusses the hydrolysis and structural activity relationships).

- LGC Standards. Piracetam Impurity A Reference Material Data Sheet. (Provides physical data and handling for the specific impurity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. scispace.com [scispace.com]

- 6. 53934-76-2|2-Oxo-1-pyrrolidineacetic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Piracetam | 7491-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Exploring the reactivity of the pyrrolidone ring in "Oxo(pyrrolidin-1-yl)acetic acid"

This guide provides a comprehensive exploration of the chemical reactivity of Oxo(pyrrolidin-1-yl)acetic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into the nuanced interplay of its constituent functional groups—the pyrrolidine ring, the α-keto acid moiety, and the connecting amide linkage—to provide a detailed understanding of its synthetic potential and applications.

Structural and Electronic Landscape

Oxo(pyrrolidin-1-yl)acetic acid, a derivative of the versatile pyrrolidine scaffold, presents a unique chemical architecture that dictates its reactivity. The molecule's reactivity is primarily governed by the electrophilic nature of the two carbonyl carbons and the nucleophilicity of the pyrrolidine nitrogen, which is tempered by its amide character.

The α-ketoamide motif is a "privileged structure" in medicinal chemistry, offering a reactive yet stable scaffold.[1] This moiety contains two electrophilic centers and two potential nucleophilic sites, allowing for a diverse range of chemical transformations.[1] The pyrrolidine ring, a common feature in many biologically active compounds, introduces a specific conformational rigidity and can influence the molecule's pharmacokinetic properties.[2]

Caption: Key reactive sites of Oxo(pyrrolidin-1-yl)acetic acid.

Reactivity of the α-Keto Acid Moiety

The α-keto acid functionality is the primary locus of reactivity in Oxo(pyrrolidin-1-yl)acetic acid. This group can participate in a variety of transformations, making it a valuable synthetic handle.

Nucleophilic Addition to the α-Keto Carbonyl

The α-keto carbonyl group is susceptible to nucleophilic attack, a reaction that is fundamental to many synthetic and biological processes.[3] In the context of drug discovery, this reactivity is exploited in the design of covalent inhibitors, particularly for serine and cysteine proteases.[1][4] The nucleophilic residue in the enzyme's active site attacks the electrophilic keto-carbonyl, forming a stable hemiacetal or hemiketal adduct that mimics the tetrahedral transition state of peptide bond cleavage.[1][4]

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Significance |

| Alcohols | Hemiketal | Covalent enzyme inhibition[4] |

| Amines | α-Amino acid derivative | Synthesis of novel amino acids |

| Grignard Reagents | Tertiary α-hydroxy acid | Carbon-carbon bond formation |

| Hydride Reagents | α-Hydroxy acid | Reduction to a less reactive species |

Decarboxylation

α-Keto acids can undergo decarboxylation under thermal or acidic conditions to yield an aldehyde. This reaction proceeds through a mechanism that is distinct from the facile decarboxylation of β-keto acids.[5] The presence of the adjacent carbonyl group stabilizes the transition state of CO2 elimination. This reaction can be a competing pathway under certain conditions and should be considered when designing synthetic routes.

Experimental Protocol: General Procedure for Acid-Catalyzed Decarboxylation

-

Dissolution: Dissolve Oxo(pyrrolidin-1-yl)acetic acid (1 equivalent) in a suitable solvent (e.g., toluene, dioxane).

-

Acid Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

-

Heating: Heat the reaction mixture to reflux and monitor the evolution of CO2.

-

Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Caption: Workflow for the decarboxylation of Oxo(pyrrolidin-1-yl)acetic acid.

Reactivity of the Carboxylic Acid and Amide Groups

The carboxylic acid and amide functionalities, while generally less reactive than the α-keto group, offer additional avenues for chemical modification.

Carboxylic Acid Activation and Coupling

The carboxylic acid can be activated to form an ester, an acid chloride, or an activated ester for coupling with amines to form new amide bonds. This is a standard transformation in peptide synthesis and the synthesis of other complex molecules.[6][7]

Amide Bond Stability and Hydrolysis

The N-acyl bond in Oxo(pyrrolidin-1-yl)acetic acid is relatively stable to hydrolysis due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[8] Hydrolysis to pyrrolidine and oxalic acid typically requires harsh acidic or basic conditions. This stability is advantageous in many biological applications where premature degradation is undesirable.[8]

Reactivity of the Pyrrolidine Ring

The pyrrolidine ring itself can be a site of chemical modification, although the N-acyl group reduces the nucleophilicity of the ring nitrogen.

Ring Functionalization

While direct functionalization of the C-H bonds of the pyrrolidine ring can be challenging, various methods exist for the synthesis of substituted pyrrolidines that can then be used to prepare analogs of Oxo(pyrrolidin-1-yl)acetic acid.[9] These methods include intramolecular amination of unactivated C(sp³)-H bonds and stereoselective synthesis from precursors like proline.[9][10]

Electrophilic Cyclization of N-Acyl-pyrrolidinium Ions

Under strongly acidic conditions, N-acyl-pyrrolidinium ions can undergo electrophilic cyclization, providing a route to fused ring systems. This reaction is particularly effective when the N-acyl group contains an appropriately positioned aromatic ring.

Applications in Drug Development and Synthesis

The unique reactivity of Oxo(pyrrolidin-1-yl)acetic acid and related α-keto amides makes them valuable building blocks in medicinal chemistry and organic synthesis.

-

Enzyme Inhibition: As previously discussed, the α-ketoamide moiety is a potent warhead for the inhibition of serine and cysteine proteases, with applications in antiviral and anti-inflammatory drug discovery.[1][4]

-

Peptide Synthesis: α-Keto acids can be incorporated into peptides to create peptidomimetics with unique structural and biological properties.[11]

-

Building Block for Heterocycles: The diverse reactivity of the functional groups allows for the use of Oxo(pyrrolidin-1-yl)acetic acid as a starting material for the synthesis of more complex heterocyclic systems.

Conclusion

Oxo(pyrrolidin-1-yl)acetic acid is a molecule with a rich and varied chemical reactivity. A thorough understanding of the interplay between its pyrrolidine ring, α-keto acid moiety, and amide linkage is crucial for harnessing its full potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key reactions, mechanistic underpinnings, and practical applications, offering a solid foundation for researchers and drug development professionals working with this versatile compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Retrieved from [Link]

-

Costantino, G., & Barlocco, D. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 546–563. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

Wang, Z., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5789. Retrieved from [Link]

-

Smith, J. D., & Jones, A. B. (2022). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Retrieved from [Link]

-

Ghelardini, C., et al. (1996). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 51(11), 731-736. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Mechanism of decarboxylation of alpha-keto carboxylic acid. Retrieved from [Link]

-

Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

-

Shvarts, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

-

ResearchGate. (n.d.). α-Keto Acids: Acylating Agents in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Costantino, G., & Barlocco, D. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 546–563. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid. Retrieved from [Link]

-

Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

-

de Figueiredo, R. M., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6314-6380. Retrieved from [Link]

-

Kaur, H., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(37), 25869-25902. Retrieved from [Link]

-

Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. Retrieved from [Link]

-

Sharma, A., et al. (2014). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Amino Acids, 46(10), 2357-2365. Retrieved from [Link]

-

Jana, A., & Guin, J. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry, 87(15), 10246-10255. Retrieved from [Link]

-

Seebach, D., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18361-18372. Retrieved from [Link]

-

PubChem. (n.d.). Oxo(pyrrolidin-1-yl)acetic acid. Retrieved from [Link]

-

King, F. D., et al. (2009). An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones. Organic & Biomolecular Chemistry, 7(17), 3561-3571. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

-

Drăgan, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. Retrieved from [Link]

-

D'yakonov, V. A., & Dzhemilev, U. M. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis, 6(7), 4475-4493. Retrieved from [Link]

-

ResearchGate. (n.d.). A Series of Dipeptide Derivatives Containing (S)‐5‐Oxo‐pyrrolidine‐2‐carboxylic acid Conjugates: Design, Solid‐Phase Peptide Synthesis, in vitro Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

Blank, J. T., & Miller, S. J. (2014). Chemoselective reduction of α-keto amides using nickel catalysts. Chemical Communications, 50(56), 7557-7560. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of peptides containing oxo amino acids and their crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR characterization of "Oxo(pyrrolidin-1-yl)acetic acid"

Application Note: Advanced NMR Characterization of Oxo(pyrrolidin-1-yl)acetic acid

Part 1: Executive Summary & Structural Intelligence

Target Molecule: Oxo(pyrrolidin-1-yl)acetic acid

CAS Registry Number: 49791-37-9

Molecular Formula:

The "Isomer Trap": A Critical Distinction

Before commencing experimentation, researchers must navigate a common nomenclature pitfall. The target molecule is an

-

Target (This Protocol): 2-oxo-2-(pyrrolidin-1-yl)acetic acid (CAS 49791-37-9).[2][3][4]

-

Common Confusion: 2-(2-oxopyrrolidin-1-yl)acetic acid (CAS 53934-76-2).[1][2][3][5]

This guide focuses strictly on the characterization of the

Part 2: Experimental Protocol

Sample Preparation Strategy

To observe the exchangeable carboxylic acid proton and stabilize the amide rotamers, Dimethyl Sulfoxide-d6 (

Reagents Required:

-

Analyte: >10 mg Oxo(pyrrolidin-1-yl)acetic acid (purity >95%).[2][3][6]

-

Solvent:

(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[2][3] -

NMR Tubes: 5mm precision borosilicate tubes (Type 1, Class A).[2][3]

Workflow Diagram:

Figure 1: Standardized workflow for NMR characterization of polar organic acids.

Acquisition Parameters (600 MHz equivalent)

-

Temperature: 298 K (25°C).[2][3] Note: Amide rotation is slow on the NMR timescale at this temperature.

-

1H NMR:

-

13C NMR:

Part 3: Spectral Analysis & Assignments

1H NMR Characterization

The spectrum is dominated by the amide rotational barrier .[2][3] The

Predicted Chemical Shifts (DMSO-d6):

| Position | Type | Integration | Shift ( | Multiplicity | Assignment Logic |

| COOH | Acid | 1H | 12.5 - 14.0 | Broad Singlet | Exchangeable proton; highly deshielded.[2][3] |

| Ring | 2H | 3.45 - 3.55 | Triplet/Multiplet | Protons on C2/C5 of pyrrolidine.[2][3] Syn to C=O.[2][3][4] | |

| Ring | 2H | 3.30 - 3.40 | Triplet/Multiplet | Protons on C2/C5 of pyrrolidine.[2][3] Anti to C=O.[2][3] | |

| Ring | 4H | 1.80 - 1.95 | Multiplet | Protons on C3/C4.[2][3] Often overlap as a broad band.[2][3] |

Technical Insight: In many cases, the

13C NMR Characterization

The carbon spectrum provides the definitive proof of the

Predicted Chemical Shifts (DMSO-d6):

| Carbon Type | Shift ( | Assignment Logic |

| Acid C=O | 163.0 - 165.0 | Carboxylic acid carbonyl.[2][3] |

| Amide C=O | 158.0 - 161.0 | |

| 46.0 - 48.0 | Pyrrolidine C2/C5.[2][3] May appear as two peaks (rotamers).[2][3] | |

| 23.0 - 26.0 | Pyrrolidine C3/C4.[2][3] May appear as two peaks (rotamers).[2][3] |

Self-Validation Check: If you observe a signal >170 ppm (typical ketone) or <40 ppm for a

Part 4: Advanced Validation (Variable Temperature NMR)

To confirm the presence of rotamers and validate the assignment, a Variable Temperature (VT) experiment is the "Gold Standard" for amide characterization.[2][3]

Protocol:

-

Acquire 1H NMR at 25°C. Note the separation of

-CH2 signals.[2][3] -

Heat sample to 50°C, 75°C, and 100°C (in DMSO).

-

Observation: As thermal energy overcomes the rotational barrier (

kcal/mol), the distinct

Mechanism Diagram:

Figure 2: Thermal coalescence of amide rotamers in NMR spectroscopy.

References

-

PubChem. (n.d.).[2][3][4] Compound Summary for CID 3150858: Oxo(pyrrolidin-1-yl)acetic acid.[2][3] National Library of Medicine.[2][3][4] Retrieved October 26, 2023, from [Link][2]

-

Bain, A. D. (2003).[2][3] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[2][3] (Context: Theoretical basis for amide bond rotational barriers and coalescence).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Context: General assignment rules for amides and carboxylic acids).

- European Pharmacopoeia. (2020). Piracetam Monograph: Impurity Standards. (Context: Structural differentiation from 2-(2-oxopyrrolidin-1-yl)acetic acid).

Sources

- 1. Customized (2-oxopyrrolidin-1-yl)acetic Acid Cas No.53934-76-2 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 2. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxo(pyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3150858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols for the Esterification of Oxo(pyrrolidin-1-yl)acetic acid

Introduction: The Significance of α-Keto Esters in Drug Discovery and Organic Synthesis

α-Keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and complex natural products. Their unique structural motif, characterized by two adjacent carbonyl groups, imparts a high degree of reactivity, making them valuable synthons for constructing carbon-carbon and carbon-heteroatom bonds. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in numerous pharmaceuticals and natural products, often conferring desirable pharmacokinetic properties. The combination of these two functionalities in "Oxo(pyrrolidin-1-yl)acetic acid" presents a valuable scaffold for the development of novel therapeutic agents. The esterification of this α-keto acid is a critical transformation, enabling further molecular elaboration and diversification, which is paramount in modern drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of "Oxo(pyrrolidin-1-yl)acetic acid." We will delve into two robust and widely applicable protocols: the classic Fischer-Speier Esterification and a method involving the activation of the carboxylic acid with thionyl chloride. The rationale behind the choice of reagents and reaction conditions will be thoroughly discussed to ensure both successful execution and a deep understanding of the underlying chemical principles.

Chemical Structures and Properties

A clear understanding of the starting material is fundamental to any synthetic endeavor.

| Compound | Structure | Molecular Formula | Molecular Weight | Key Properties |

| Oxo(pyrrolidin-1-yl)acetic acid |  | C₆H₉NO₃[1] | 143.14 g/mol [1] | A white to off-white solid, soluble in polar organic solvents. The presence of both a carboxylic acid and an α-keto group dictates its reactivity. |

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and acid-catalyzed method for the conversion of carboxylic acids to esters.[2][3][4] This equilibrium-controlled process is typically driven to completion by employing a large excess of the alcohol and/or by the removal of water as it is formed.[4][5]

Causality Behind Experimental Choices

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[4]

-

Excess Alcohol: The reaction is reversible.[2][5] According to Le Châtelier's principle, using the alcohol as the solvent or in a large molar excess shifts the equilibrium towards the formation of the ester product.[2][5]

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate. The specific temperature will depend on the boiling point of the alcohol being used.

-

Removal of Water: While not always necessary when using a large excess of alcohol, the removal of water, for instance with a Dean-Stark apparatus, can further drive the equilibrium towards the product.

Experimental Workflow: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Oxo(pyrrolidin-1-yl)acetic acid (1.0 eq).

-

Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol, propanol) in a significant excess (typically serving as the solvent, e.g., 20-50 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 eq) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the alcohol used.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acid Chloride Formation

For substrates that may be sensitive to the strongly acidic and high-temperature conditions of Fischer esterification, or when using precious or sterically hindered alcohols, a two-step procedure involving the formation of a highly reactive acid chloride intermediate is a superior alternative.[6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7] The subsequent reaction of the acid chloride with the alcohol is rapid and generally irreversible.[6]

Causality Behind Experimental Choices

-

Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[6]

-

Anhydrous Conditions: Thionyl chloride reacts violently with water.[8] Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.

-

Base: In the second step, a non-nucleophilic base such as triethylamine (Et₃N) or pyridine is often added to neutralize the HCl generated during the esterification of the acid chloride. This prevents potential acid-catalyzed side reactions.

-

Low Temperature: The reaction of the acid chloride with the alcohol is often performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and to minimize potential side reactions.

Experimental Workflow: Esterification via Acid Chloride

Caption: Workflow for Esterification via Acid Chloride.

Detailed Step-by-Step Protocol

Step 1: Formation of the Acid Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

-

Reagent Addition: To the flask, add Oxo(pyrrolidin-1-yl)acetic acid (1.0 eq) and an excess of thionyl chloride (e.g., 2-5 eq). A co-solvent such as dichloromethane (DCM) or toluene can be used, but the reaction often proceeds neat. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[9]

-

Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Isolation of Acid Chloride: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step or purified by distillation under high vacuum if necessary.

Step 2: Esterification of the Acid Chloride

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acid Chloride: Cool the alcohol solution to 0 °C in an ice bath. Slowly add a solution of the crude acid chloride in the same anhydrous solvent to the stirring alcohol solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments.[10]

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[8] All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.[6]

-

Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[10] Handle with extreme care.

-

Solvents: Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The esterification of "Oxo(pyrrolidin-1-yl)acetic acid" is a key synthetic transformation that opens the door to a multitude of chemical derivatives with potential applications in drug discovery and development. The choice between the Fischer-Speier esterification and the acid chloride method will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. By carefully considering the principles outlined in these protocols, researchers can confidently and efficiently synthesize the desired α-keto esters, paving the way for further scientific exploration.

References

-

Camp, D., & Jenkins, I. D. (1986). The mechanism of the Mitsunobu esterification reaction. Part II. The involvement of (acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 51(26), 5030–5034. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 26, 2024, from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved January 26, 2024, from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 26, 2024, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 26, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 26, 2024, from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved January 26, 2024, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 26, 2024, from [Link]

-

PubChem. (n.d.). Oxo(pyrrolidin-1-yl)acetic acid. Retrieved January 26, 2024, from [Link]

-

SmartLabs. (n.d.). Esterification. Retrieved January 26, 2024, from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved January 26, 2024, from [Link]

-

YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Retrieved January 26, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. smartlabs.co.za [smartlabs.co.za]

In vitro bioassay protocols for testing "Oxo(pyrrolidin-1-yl)acetic acid" derivatives

An Application Guide for the In Vitro Bio-Characterization of Novel Oxo(pyrrolidin-1-yl)acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The oxo(pyrrolidin-1-yl)acetic acid core represents a "privileged scaffold" in medicinal chemistry. Its derivatives are structurally related to the racetam class of nootropics, compounds known for their potential as cognitive enhancers.[1] Racetams are believed to exert their effects primarily through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system.[1][2] Enhancing AMPA receptor function can lead to improved synaptic plasticity, a cellular mechanism fundamental to learning and memory.[3][4]

This guide provides a comprehensive, tiered strategy for the in vitro characterization of novel oxo(pyrrolidin-1-yl)acetic acid derivatives. The protocols are designed to first establish a safety profile through cytotoxicity screening, then to identify functional activity on neuronal targets, and finally to elucidate the specific mechanisms of action related to synaptic function. This structured approach ensures a logical, efficient, and scientifically rigorous evaluation of new chemical entities.

Tier 1: Foundational Analysis - Cytotoxicity and Viability Screening

Causality: Before assessing the therapeutic activity of a compound, it is imperative to determine the concentration range at which it is not toxic to cells. Cytotoxicity assays measure the degree to which an agent is toxic to cells, while viability assays measure the metabolic health of the cell population.[5][6] Performing these assays first prevents misinterpretation of data in subsequent functional screens; a compound that appears to inhibit a cellular process might simply be killing the cells. We will utilize two common tetrazolium salt-based assays, MTT and XTT, which are simple, reliable, and suitable for high-throughput screening.[7][8]

Experimental Workflow: A Tiered Approach

The overall strategy follows a logical progression from broad toxicity screening to highly specific mechanistic studies.

Caption: Principle of the XTT cell viability assay.

Procedure: The procedure is similar to the MTT assay, with a key difference in the final steps.

-

Steps 1-3: Follow the same cell seeding, treatment, and incubation steps as the MTT protocol.

-

XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific or Abcam).

-

XTT Addition: Add 50 µL of the prepared XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measurement: Read the absorbance at 450-500 nm.

-

Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.

Data Interpretation

| Compound | Cell Line | Assay | Incubation | IC₅₀ (µM) | Interpretation |

| Derivative A | SH-SY5Y | MTT | 48h | > 100 | Low cytotoxicity in neuronal cells. |

| Derivative A | HEK293 | XTT | 48h | 85.2 | Low cytotoxicity in non-neuronal cells. |

| Derivative B | SH-SY5Y | MTT | 48h | 12.5 | Moderate cytotoxicity; proceed with caution. |

| Doxorubicin | SH-SY5Y | MTT | 48h | 0.8 | High cytotoxicity (Positive Control). |

Tier 2: Functional Screening - Assessing Neuronal Activity

Causality: Based on the structural similarity to racetams, the primary hypothesis is that these derivatives will modulate neuronal function, specifically by potentiating AMPA receptor activity. [9]We will test this directly using a calcium influx assay, as AMPA receptors are ion channels that permit calcium entry upon activation. [4]A secondary functional assay will measure glutamate release, a key presynaptic event in excitatory neurotransmission that could be indirectly affected by the compounds. [10][11]

Protocol 2.1: AMPA Receptor Potentiation via Calcium Influx Assay

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium ([Ca²⁺]i) in response to AMPA receptor activation. A positive allosteric modulator will enhance the calcium influx triggered by a sub-maximal dose of an AMPA receptor agonist (like glutamate or AMPA itself), resulting in a stronger fluorescent signal.

Materials:

-

SH-SY5Y cells or primary cortical neurons

-

Black-walled, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

AMPA (agonist)

-

CNQX (AMPA receptor antagonist, for control)

-

Test compounds

-

Fluorescence plate reader with bottom-read capability (Ex/Em ~490/520 nm)

Procedure:

-

Cell Seeding: Seed cells in black-walled 96-well plates and allow them to differentiate or adhere for 24-48 hours.

-

Dye Loading: Prepare a loading buffer of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove culture medium, wash cells once with HBSS, and add 100 µL of loading buffer. Incubate for 45-60 minutes at 37°C.

-

Wash: Wash cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Compound Pre-incubation: Add test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the reader. Establish a stable baseline fluorescence reading for ~30 seconds.

-

Agonist Injection: Using an automated injector, add a sub-maximal concentration of AMPA (e.g., EC₂₀, determined previously) to stimulate the cells.

-

Signal Recording: Continue to record the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

-

Data Analysis: Calculate the peak fluorescence response (or area under the curve) for each well. Normalize the data to the vehicle control. Plot the normalized response against compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation effect).

Caption: Mechanism of AMPA receptor positive allosteric modulation.

Tier 3: Mechanistic Elucidation - Synaptic Plasticity

Causality: A key cellular correlate of learning and memory is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. [12][13][14]If the test compounds are true cognitive enhancers acting via AMPA receptors, they should facilitate the induction or expression of LTP in a physiologically relevant model, such as acute hippocampal slices. [15]

Protocol 3.1: Long-Term Potentiation (LTP) in Acute Hippocampal Slices

Principle: This electrophysiology technique measures synaptic strength in the hippocampus, a brain region critical for memory. Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region in response to stimulation of the Schaffer collateral pathway. A high-frequency stimulation (HFS) protocol is used to induce LTP. The effect of the test compound on the magnitude and stability of this potentiation is measured.

Materials:

-

Rodent (rat or mouse)

-

Vibrating microtome (vibratome)

-

Dissection microscope and tools

-

Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O₂/5% CO₂)

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system (e.g., Axon Instruments, HEKA)

-

Test compounds

Procedure:

-

Slice Preparation: Humanely euthanize a rodent according to approved protocols. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Cut 300-400 µm thick horizontal slices of the hippocampus using a vibratome.

-

Recovery: Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.

-

Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP recording for at least 20 minutes.

-

Compound Application: Perfuse the slice with aCSF containing the test compound (at a non-toxic concentration) for 20-30 minutes.

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

-

Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the expression and maintenance of LTP.

-

Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation in the presence of the compound to a vehicle control. A significant increase in the magnitude of LTP suggests the compound has a positive effect on synaptic plasticity.

References

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro.

- InnoSer. In vitro neurology assays.

- MDPI.

- PubMed Central. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form.

- FDA. (2022). FDA Permits Marketing for New Test to Improve Diagnosis of Alzheimer's Disease.

- NCBI. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking.

- PubMed. (2016).

- PubMed Central. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- MDPI. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs.

- Future Drug Discovery. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.

- PubMed Central. (2015).

- PubChem. Oxo(pyrrolidin-1-yl)acetic acid.

- PubMed Central. (2017). Dynamic imaging of AMPA receptor trafficking in vitro and in vivo.

- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.

- Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015). Frontiers in Systems Neuroscience.

- PubMed Central. (n.d.).

- PubMed. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing.

- MDPI. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry.

- Abcam. Introduction to XTT assays for cell-viability assessment.

- ModelDB. Models that contain Long-term Synaptic Plasticity.

- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.).

- PubMed Central. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT.

- ResearchGate.

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Royal Society Publishing. (2024). Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP.

- NCBI Bookshelf. (2013). Cell Viability Assays.

- R&D Systems. Cell Viability/Growth Assays and Reagents.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.

- Frontiers. The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity.

- Scholarpedia. (2014). Models of synaptic plasticity.

- ACS Omega. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative: Efficacy in the Management of Pain, Neuropathy, and Inflammation Using In Vivo and In Silico Approaches.

- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- SciSpace. Discovery of ((1,2,4-oxadiazol-5-yl) pyrrolidin-3-yl)

- Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 3. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity [frontiersin.org]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry | MDPI [mdpi.com]

- 12. In Vitro Investigation of Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Models of synaptic plasticity - Scholarpedia [scholarpedia.org]

- 15. researchgate.net [researchgate.net]

Derivatization of "Oxo(pyrrolidin-1-yl)acetic acid" for GC-MS analysis

An Application Guide for the Derivatization of Oxo(pyrrolidin-1-yl)acetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge